Cyclohexanone, 3-[(4-chlorophenyl)thio]-
Description
Cyclohexanone, 3-[(4-chlorophenyl)thio]- is a substituted cyclohexanone derivative featuring a sulfur-linked 4-chlorophenyl group at the 3-position of the cyclohexanone ring. This structural motif combines the reactivity of the ketone group with the electronic and steric effects of the aromatic thioether substituent. The 4-chlorophenyl group enhances lipophilicity and may influence biological interactions, such as binding to enzyme active sites or cellular receptors.
Structure
2D Structure
Properties
CAS No. |
36640-26-3 |
|---|---|
Molecular Formula |
C12H13ClOS |
Molecular Weight |
240.75 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C12H13ClOS/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h4-7,12H,1-3,8H2 |
InChI Key |
IHGXZHQOQHMWLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=O)C1)SC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 3-[(4-chlorophenyl)thio]- typically involves the reaction of cyclohexanone with 4-chlorothiophenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 4-chlorothiophenol attacks the carbonyl carbon of cyclohexanone, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 3-[(4-chlorophenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
Cyclohexanone, 3-[(4-chlorophenyl)thio]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanone, 3-[(4-chlorophenyl)thio]- involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Positional Effects: The 3-substituted cyclohexanone (target compound) may exhibit distinct electronic and steric profiles compared to the 4-substituted isomer (e.g., 4-(4-Chlorophenyl)cyclohexanone). For example, the 3-position could lead to greater ring strain or altered dipole moments .
Computational and Spectroscopic Insights
- DFT Studies: Compounds like (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4CPHPP) have been analyzed using B3LYP/6-311G(d,p) basis sets to predict electronic properties, chemical reactivity, and nonlinear optical behavior . Similar computational approaches could elucidate the target compound’s charge distribution and stability.
- Spectroscopic Data: NMR shifts for related compounds (e.g., δ 1.64–1.87 ppm for cyclohexanone protons ) provide benchmarks for verifying the target compound’s purity and structure.
Biological Activity
Cyclohexanone, 3-[(4-chlorophenyl)thio]- is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its anti-inflammatory properties, cytotoxic effects, and structure-activity relationships (SARs).
Chemical Structure and Properties
Cyclohexanone, 3-[(4-chlorophenyl)thio]- is an organic compound characterized by the presence of a cyclohexanone moiety substituted with a 4-chlorophenylthio group. This structure is significant as it influences the compound's interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₁H₁₃ClS |
| CAS Number | 36640-26-3 |
| Molecular Weight | 224.74 g/mol |
Anti-inflammatory Effects
Recent studies have demonstrated that compounds related to cyclohexanone derivatives exhibit significant anti-inflammatory activity. For instance, in a comparative study, several derivatives were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory responses.
- Inhibitory Concentrations :
Cytotoxic Activity
The cytotoxic potential of cyclohexanone derivatives has been evaluated in various cancer cell lines. The following table summarizes findings from recent studies:
| Compound | Cell Line | IC₅₀ (μg/mL) |
|---|---|---|
| Cyclohexanone Derivative A | HepG2 | 4.17 |
| Cyclohexanone Derivative B | HeLa | 3.56 |
| Cyclohexanone Derivative C | Jurkat | <5 |
These results indicate that certain derivatives exhibit promising cytotoxicity against liver and cervical cancer cell lines, suggesting potential for further development as anticancer agents .
Structure-Activity Relationships (SAR)
The efficacy of cyclohexanone derivatives can often be attributed to specific structural features. SAR studies reveal that:
- The presence of electron-withdrawing groups (like chlorine) enhances biological activity.
- Substituents at specific positions on the phenyl ring can significantly alter the inhibitory potency against COX enzymes and cytotoxicity in cancer cells .
Case Studies
- Anti-leishmanial Activity : A derivative of cyclohexanone with a similar thioether moiety was tested against Leishmania donovani and showed promising results with low cytotoxicity (CC₅₀ > 100 µM) and effective concentration (EC₅₀ = 3.7 µM) against intracellular amastigote stages .
- Anti-cancer Studies : In vitro studies have demonstrated that certain cyclohexanone derivatives exhibit significant growth inhibition in various cancer cell lines, with IC₅₀ values comparable to established chemotherapeutics like doxorubicin .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-[(4-chlorophenyl)thio]cyclohexanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via iodine-catalyzed thiol-cyclohexanone coupling. For example, 4-chlorobenzenethiol reacts with cyclohexanone in a 1:2 molar ratio under iodine catalysis (5 mol%), yielding 62% product after purification by silica gel chromatography (petroleum ether/EtOAc = 100:1) . Key variables include catalyst loading, solvent choice, and temperature. Lower yields may arise from competing side reactions (e.g., over-oxidation of thiols) or incomplete conversion.
Q. How is the structural integrity of 3-[(4-chlorophenyl)thio]cyclohexanone confirmed post-synthesis?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- 1H/13C NMR : Peaks for the cyclohexanone carbonyl (δ ~207 ppm in 13C NMR), aromatic protons (δ 7.2–7.4 ppm for chlorophenyl), and thioether linkage (C-S bond confirmed via HMBC correlations) .
- HRMS : Molecular ion [M+H]+ matches theoretical mass (e.g., m/z 255.05 for C12H13ClOS) .
Q. What are the safety and handling protocols for this compound in laboratory settings?
- Methodological Answer : Safety data sheets (SDS) classify it as hazardous (H302, H315, H319, H335). Use PPE (gloves, goggles, fume hood), avoid inhalation, and store in a cool, dry environment. In case of exposure, rinse skin/eyes with water and seek medical attention .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the reactivity and electronic properties of 3-[(4-chlorophenyl)thio]cyclohexanone?
- Methodological Answer : Density Functional Theory (DFT) at B3LYP/6-311G(d,p) level calculates molecular orbitals, electrostatic potential maps, and Fukui indices to identify nucleophilic/electrophilic sites. For example, the thioether sulfur and carbonyl oxygen are reactive centers, validated by experimental reactivity toward electrophiles (e.g., alkylation) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies (e.g., unexpected coupling constants in NMR) require:
- X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) confirms bond lengths/angles .
- 2D NMR (COSY, NOESY) : Resolves overlapping signals and validates spatial proximity of substituents .
Q. How does the compound interact with biological targets (e.g., enzymes), and what assays validate these interactions?
- Methodological Answer :
- Molecular docking : Simulate binding to active sites (e.g., cytochrome P450) using AutoDock Vina.
- Enzyme inhibition assays : Measure IC50 values via spectrophotometry (e.g., inhibition of acetylcholinesterase in Alzheimer’s research) .
- Cytotoxicity testing : Use MTT assays on cell lines (e.g., HeLa) to assess antiproliferative effects .
Q. What are the mechanistic insights into iodine-catalyzed thiol-cyclohexanone coupling reactions?
- Methodological Answer : Iodine acts as a Lewis acid, polarizing the cyclohexanone carbonyl and facilitating nucleophilic attack by the thiolate anion. Kinetic studies (e.g., variable-temperature NMR) confirm a two-step mechanism: (1) thiol deprotonation, (2) nucleophilic substitution. Side products (e.g., disulfides) form via oxidative coupling under excess iodine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
